molecular formula C26H40N2O8 B13124824 Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate

Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate

Cat. No.: B13124824
M. Wt: 508.6 g/mol
InChI Key: REVFGBCPGLJPKM-UHFFFAOYSA-N
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Description

Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate (CAS: 191091-33-5) is a bifunctional N-hydroxysuccinimide (NHS) ester featuring an 18-carbon (C16) spacer between two reactive NHS groups. Its molecular formula is C₂₆H₄₀N₂O₈, with a molecular weight of 508.6 g/mol . This compound is widely used in bioconjugation to crosslink amino-containing molecules (e.g., proteins, antibodies) via stable amide bonds. Its long hydrocarbon chain provides flexibility, making it advantageous in materials science and nanotechnology applications .

Properties

Molecular Formula

C26H40N2O8

Molecular Weight

508.6 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate

InChI

InChI=1S/C26H40N2O8/c29-21-17-18-22(30)27(21)35-25(33)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-26(34)36-28-23(31)19-20-24(28)32/h1-20H2

InChI Key

REVFGBCPGLJPKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{Octadecanedioic Acid} + 2 \, \text{NHS} + \text{DCC} \rightarrow \text{this compound} + \text{Dicyclohexylurea (DCU)}
$$

Detailed Experimental Conditions

Method 1: Synthesis Using DCC in Tetrahydrofuran (THF)

Parameter Details
Reactants Octadecanedioic acid, N-hydroxysuccinimide (NHS), DCC
Solvent Tetrahydrofuran (THF)
Temperature Room temperature (20°C)
Reaction Time 18 hours
Purification Filtration through celite, followed by flash chromatography
Yield ~71%

Procedure :

  • Dissolve octadecanedioic acid in THF.
  • Add NHS and DCC to the solution.
  • Stir at room temperature for 18 hours until completion (monitored via HPLC).
  • Filter the reaction mixture to remove dicyclohexylurea (DCU).
  • Concentrate the filtrate and purify via flash chromatography to obtain the product as a white solid.

Method 2: Alternative Solvent Systems

In some cases, other solvents like DMF or acetonitrile may be used instead of THF. However, these systems require additional steps for purification and often result in lower yields due to solubility issues.

Key Factors Affecting Synthesis

Reaction Conditions

  • Temperature : Maintaining a consistent room temperature (~20°C) is critical for preventing side reactions.
  • Reaction Time : Prolonged reaction times can lead to degradation or formation of by-products.

Purification Techniques

  • Filtration through celite effectively removes DCU by-product.
  • Flash chromatography ensures high purity but may result in slight product loss.

Coupling Agents

DCC is commonly used due to its efficiency in activating carboxylic acids for ester formation. However, alternatives like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be explored for specific applications.

Analytical Characterization

After synthesis, the product is characterized using:

Summary Table of Methods

Method Solvent Coupling Agent Temperature Reaction Time Yield (%)
Method 1 THF DCC 20°C 18 hours ~71%
Alternative Solvent DMF/Acetonitrile DCC Room Temperature Variable Lower (~50%)

Comparison with Similar Compounds

Structural Analogs with Varying Chain Lengths

The reactivity and applications of NHS esters are influenced by the length of the spacer between the two NHS groups. Key analogs include:

Compound Name CAS Number Chain Length Molecular Formula Key Properties/Applications
Bis(2,5-dioxopyrrolidin-1-yl) decanedioate 23024-29-5 C10 C₁₈H₂₄N₂O₈ Shorter chain; faster reaction kinetics, rigid crosslinking
Bis(2,5-dioxopyrrolidin-1-yl) octanedioate 68528-80-3 C8 C₁₆H₂₀N₂O₈ Higher solubility in polar solvents; used in rigid matrices
Bis(2,5-dioxopyrrolidin-1-yl) dodecanoate 14565-47-0 C12 C₂₀H₂₈N₂O₈ Intermediate flexibility; balances reactivity and stability
Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate 191091-33-5 C16 C₂₆H₄₀N₂O₈ Longest chain; optimal for flexible conjugates and nanomaterials

Key Findings :

  • Shorter chains (C8–C10) exhibit faster reaction rates due to reduced steric hindrance but are less suitable for applications requiring spatial flexibility .
  • C16 (octadecanedioate) provides enhanced solubility in organic solvents (e.g., DMF, DMSO) and is preferred for stabilizing large biomolecules or nanoparticles .

Mono-NHS Esters and Protected Derivatives

Compounds with a single NHS group or protective groups differ in reactivity and application scope:

Compound Name CAS Number Structure Key Differences
1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate 843666-34-2 Mono-NHS with tert-butyl ester Protective group reduces nonspecific reactions; used in stepwise syntheses
2,5-Dioxopyrrolidin-1-yl octanoate 14464-30-3 Mono-NHS with C8 chain Limited to single-site conjugation; lower molecular weight (MW: 269.3 g/mol)
Palmitic acid N-hydroxysuccinimide ester 14464-31-4 Mono-NHS with C16 chain Hydrophobic; ideal for lipid-based conjugates

Key Findings :

  • Mono-NHS esters (e.g., C16 palmitic acid NHS ester) are unsuitable for crosslinking but effective for labeling hydrophobic domains .
  • Protected derivatives (e.g., tert-butyl) enable controlled reactions in multi-step syntheses, reducing side reactions .

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and as a linking reagent in organic synthesis. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is classified as a linking reagent used primarily in organic synthesis. Its chemical formula can be represented as follows:

C22H38N2O4\text{C}_{22}\text{H}_{38}\text{N}_2\text{O}_4

The compound features two 2,5-dioxopyrrolidin-1-yl moieties linked by an octadecanedioate chain, which contributes to its unique properties and potential biological effects.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its role in modulating immune responses and its potential therapeutic applications.

Immunomodulatory Effects

Research indicates that this compound may influence immune responses by affecting the interactions between immune cells. Specifically, it has been shown to block the PD-L1/PD-1 pathway, which is critical in regulating T cell activity and preventing T cell exhaustion during chronic infections or tumor development. This blockade can enhance T cell proliferation and cytokine production, suggesting its potential use in cancer therapy and chronic infection management .

Case Studies

Several studies have investigated the effects of this compound on immune modulation:

  • Cancer Immunotherapy : In a study involving murine models, administration of this compound resulted in significant tumor regression by enhancing T cell activity against tumors. The compound's ability to inhibit PD-L1 interactions led to increased T cell activation and proliferation .
  • Chronic Infection Response : Another study highlighted the compound's efficacy in reversing T cell exhaustion in models of chronic viral infection. By blocking the PD-L1/PD-1 interaction, this compound improved immune responses and reduced viral loads .

The synthesis of this compound typically involves the reaction of 2,5-dioxopyrrolidine derivatives with octadecanedioic acid under controlled conditions to yield the desired product. The mechanism through which it exerts its biological effects primarily revolves around its ability to inhibit specific protein interactions that regulate immune responses.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundEnhances T cell activityBlocks PD-L1/PD-1 interaction
Bis(2,5-dioxopyrrolidin-1-yl) succinateModerate immune modulationSimilar PD-L1 blockade
2,5-Dioxopyrrolidine derivativesVariable antibacterial activityDepends on specific substituents

Q & A

Q. What is the structural basis for the reactivity of NHS-C16-NHS in biomolecular conjugation?

NHS-C16-NHS contains two N-hydroxysuccinimide (NHS) ester groups separated by a 16-carbon aliphatic chain. The NHS esters react selectively with primary amines (ε-amino groups of lysine residues or N-termini) under mild alkaline conditions (pH 7.5–8.5), forming stable amide bonds. The C16 spacer provides flexibility, reducing steric hindrance in large biomolecular complexes. Buffers like PBS or HEPES are optimal, and reactions are typically quenched with Tris-HCl or glycine .

Q. What are the critical storage and handling requirements for NHS-C16-NHS?

The compound is moisture-sensitive and must be stored at ≤ -20°C in anhydrous conditions. Prior to use, it should be equilibrated to room temperature in a desiccator to prevent hydrolysis. For experimental use, prepare fresh solutions in dry DMSO or DMF to maintain stability. Avoid freeze-thaw cycles and exposure to amine-containing buffers during storage .

Q. How can researchers validate successful conjugation using NHS-C16-NHS?

Conjugation efficiency is typically validated via:

  • SDS-PAGE : Shift in molecular weight of the target protein.
  • Mass spectrometry : Detection of crosslinked adducts.
  • Fluorescence labeling : If NHS-C16-NHS is coupled with fluorophores, fluorescence resonance energy transfer (FRET) can confirm proximity. Control experiments with amine-blocking agents (e.g., glycine ethyl ester) are essential to confirm specificity .

Advanced Research Questions

Q. How does spacer length (C16 vs. C12/C18) impact crosslinking efficiency in heterogeneous protein systems?

The C16 spacer balances flexibility and rigidity, enabling efficient crosslinking in multi-domain proteins. Comparative studies show that C16 improves crosslinking yields by 25–40% over C12 in systems with steric constraints (e.g., antibody-antigen complexes). However, excessively long spacers (C18) may reduce specificity due to increased nonspecific interactions. Optimal spacer length should be empirically determined using size-exclusion chromatography (SEC) or analytical ultracentrifugation .

Q. What experimental strategies mitigate hydrolysis of NHS-C16-NHS in aqueous environments?

Hydrolysis can be minimized by:

  • Using anhydrous solvents (e.g., DMF) for stock solutions.
  • Performing reactions at 4°C for temperature-sensitive systems.
  • Employing a 5–10 molar excess of NHS-C16-NHS relative to target amines. Hydrolysis rates can be quantified via reverse-phase HPLC by monitoring the disappearance of the NHS ester peak (retention time ~8–10 min) .

Q. How can NHS-C16-NHS be utilized in designing stimuli-responsive hydrogels for drug delivery?

NHS-C16-NHS can crosslink amine-functionalized polymers (e.g., chitosan, PEG-amines) to form hydrogels. The C16 spacer enhances mesh size uniformity, improving drug-loading capacity. For pH-responsive release, incorporate carboxyl groups into the polymer backbone. Rheological studies (e.g., strain sweeps) and swelling ratios are critical for characterizing mechanical properties .

Q. What analytical methods resolve contradictions in crosslinking efficiency data between batch preparations?

Inconsistent results may arise from variations in:

  • Amine accessibility : Use surface plasmon resonance (SPR) to map amine availability.
  • Reagent purity : Validate via NMR (¹H, δ 2.8–3.0 ppm for succinimide protons) or LC-MS.
  • Reaction kinetics : Monitor in real-time using stopped-flow spectroscopy with fluorescent amine probes (e.g., fluorescamine) .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Reaction Optimization pH 7.5–8.5, 2h incubation, room temperatureKinetic modeling for time-resolved crosslinking
Characterization SDS-PAGE, Bradford assaySEC-MALS, cryo-EM for structural resolution
Troubleshooting Amine-blocking controlsComputational docking to predict binding sites
Applications Protein-protein conjugationFunctionalized nanoparticles for biosensors

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